6,7-Difluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. It is a heterocyclic compound with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aniline derivatives, which undergo cyclization reactions to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of fluorinated quinolines generally involves similar principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reagents, optimized reaction conditions, and efficient purification processes to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated analogs .
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoline: A similar compound with a quinoline structure instead of tetrahydroquinoline.
5,6-Difluoro-1,2,3,4-tetrahydroquinoline: Another fluorinated derivative with different fluorine atom positions.
6,7,8-Trifluoroquinoline: A compound with an additional fluorine atom on the quinoline ring.
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern and tetrahydroquinoline structure. This combination can result in distinct chemical and biological properties compared to other fluorinated quinolines .
Properties
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFTJNFKKPBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953717-64-1 |
Source
|
Record name | 6,7-difluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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